Cas no 674350-32-4 (N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)

N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine 化学的及び物理的性質
名前と識別子
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- N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
- N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine
-
- インチ: 1S/C19H27N7O4/c1-2-30-15-6-4-14(5-7-15)22-18-16(26(27)28)17(20)23-19(24-18)21-8-3-9-25-10-12-29-13-11-25/h4-7H,2-3,8-13H2,1H3,(H4,20,21,22,23,24)
- InChIKey: GPIPLJKEECCWLT-UHFFFAOYSA-N
- ほほえんだ: C1(NCCCN2CCOCC2)=NC(N)=C([N+]([O-])=O)C(NC2=CC=C(OCC)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 417.212
- どういたいしつりょう: 417.212
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2678-0330-4mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-25mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-5mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-30mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-20mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-20μmol |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-40mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-50mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-10μmol |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2678-0330-1mg |
N4-(4-ethoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine |
674350-32-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamineに関する追加情報
N4-(4-Ethoxyphenyl)-N2-3-(Morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine: A Comprehensive Overview
The compound with CAS No. 674350-32-4, known as N4-(4-Ethoxyphenyl)-N2-3-(Morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine, is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of pyrimidine derivatives, which have gained significant attention in recent years due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyrimidine ring system with multiple substituents, including an ethoxyphenyl group, a morpholinoalkyl group, and a nitro group. These functional groups contribute to the compound's unique chemical properties and reactivity.
Recent studies have highlighted the potential of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the morpholinoalkyl group in this compound adds versatility to its interactions with biological targets. Morpholine-containing compounds are known for their ability to form hydrogen bonds and stabilize protein-ligand interactions, making them valuable in medicinal chemistry. Additionally, the ethoxyphenyl group introduces hydrophobicity and aromaticity into the molecule, which can enhance its solubility and bioavailability.
The nitro group at position 5 of the pyrimidine ring plays a crucial role in modulating the electronic properties of the molecule. Nitro groups are electron-withdrawing substituents that can influence the reactivity of adjacent functional groups. This makes the compound suitable for various chemical transformations, such as nucleophilic aromatic substitution or redox reactions. Recent research has explored the use of such nitro-substituted pyrimidines in the synthesis of advanced materials with tailored electronic properties.
From a synthetic perspective, the preparation of N4-(4-Ethoxyphenyl)-N2-3-(Morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine involves a multi-step process that typically begins with the synthesis of intermediates containing key functional groups. The reaction sequence often includes nucleophilic substitutions, condensation reactions, and oxidations to assemble the final product. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both academic and industrial applications.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-cancer drug development due to its ability to inhibit specific enzymes involved in cell proliferation. In agrochemistry, its derivatives have been studied for their pesticidal activity against various insect species. Furthermore, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its conformational flexibility, binding affinities with biological targets, and potential for further modification. For instance, molecular dynamics simulations have revealed that the morpholinoalkyl group can adopt multiple conformations that influence its binding mode with target proteins.
In conclusion,N4-(4-Ethoxyphenyl)-N2-3-(Morpholin-4-yL)propyl-pyrimidine derivative represents a cutting-edge molecule with significant potential across multiple disciplines. Its unique combination of functional groups and versatile reactivity positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and mechanisms of action for this compound,the future looks bright for its role in advancing scientific knowledge and technological innovation.
674350-32-4 (N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine) 関連製品
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